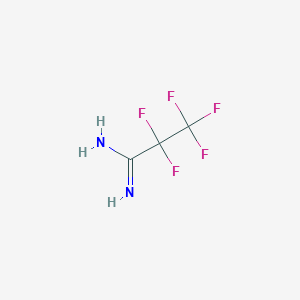

pentafluoropropylamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5N2/c4-2(5,1(9)10)3(6,7)8/h(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRVJNUSAVOPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394964 | |

| Record name | Pentafluoropropylamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-62-8 | |

| Record name | 2,2,3,3,3-Pentafluoropropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropropylamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of pentafluoropropylamidine

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 2,2,3,3,3-Pentafluoropropanimidamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2,2,3,3,3-pentafluoropropanimidamide, commonly referred to as pentafluoropropylamidine. As the strategic incorporation of fluorine continues to be a cornerstone of modern medicinal chemistry, understanding the structure and properties of novel fluorinated building blocks is paramount.[1][2] this compound represents a unique convergence of two critical functionalities: the highly basic and versatile amidine group, and the metabolism-blocking, lipophilicity-modulating pentafluoroethyl moiety.[3][4] This document delineates the molecule's structural features, proposes a robust synthetic pathway via the Pinner reaction, details the expected analytical characterization, and explores its potential applications in drug discovery as a potent pharmacophore and bioisostere.

Introduction: The Strategic Importance of Fluorinated Amidines

The development of new chemical entities with improved pharmacological profiles is a primary objective in drug discovery. This often involves fine-tuning the physicochemical properties of lead compounds to enhance efficacy, selectivity, and pharmacokinetic parameters. Two functional groups that have proven exceptionally valuable in this endeavor are amidines and organofluorine moieties.

The Amidine Functional Group in Medicinal Chemistry

Amidines, characterized by the R-C(=NH)NH₂ functional group, are one of the strongest organic bases. Their ability to exist in a protonated, cationic state at physiological pH allows them to form strong salt-bridge interactions with biological targets, such as the carboxylate residues of aspartate or glutamate in enzyme active sites.[5] They are often employed as bioisosteres for guanidines and are found in a variety of therapeutic agents, including antiprotozoal and antimicrobial drugs.[5]

The Role of Fluorination in Drug Design

The introduction of fluorine into drug candidates can profoundly and beneficially influence a molecule's properties.[2][4] Strategic fluorination can:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly extend a drug's half-life.

-

Modulate Lipophilicity: Fluorine can increase a molecule's lipophilicity (logP), which can enhance membrane permeability and improve bioavailability.[3]

-

Alter pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, allowing for precise tuning of a molecule's ionization state.[4]

-

Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., with carbonyl groups), to improve binding to target proteins.[1]

This compound: A Confluence of Strategic Moieties

This compound combines the potent target-binding capability of the amidine with the advantageous physicochemical modifications imparted by a perfluorinated alkyl chain. The pentafluoropropyl group provides a significant metabolic block and a substantial increase in lipophilicity, while the amidine offers a key interaction point. This makes the molecule a highly attractive, albeit under-explored, building block for medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for predicting its behavior and utility.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 2,2,3,3,3-pentafluoropropanimidamide . Its chemical formula is C₃H₃F₅N₂ and its molecular weight is 162.06 g/mol .

The structure consists of a central carbon atom double-bonded to an imine nitrogen and single-bonded to an amine nitrogen. This carbon is also attached to a pentafluoroethyl group (-CF₂CF₃).

Caption: 2D Structure of 2,2,3,3,3-Pentafluoropropanimidamide.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| pKa | ~10-11 | The parent amidine pKa is ~12. The strong electron-withdrawing effect of the C₂F₅ group will decrease the basicity of the amidine nitrogens, lowering the pKa. |

| logP | 1.0 - 1.5 | The five fluorine atoms significantly increase lipophilicity compared to the non-fluorinated analogue, propanimidamide. |

| Hydrogen Bond Donors | 2 (from -NH and -NH₂) | Capable of donating hydrogen bonds, a key feature for receptor interaction. |

| Hydrogen Bond Acceptors | 2 (from the two N atoms) | The nitrogen lone pairs can act as hydrogen bond acceptors. |

| Metabolic Stability | High | The C-F bonds are highly resistant to oxidative metabolism. The C-C bond alpha to the amidine is sterically shielded and deactivated by the fluorine atoms. |

Synthesis of this compound

The most direct and reliable method for the synthesis of amidines from nitriles is the Pinner reaction.[6][7] This classical method proceeds through an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.[8]

Retrosynthetic Analysis & Proposed Pathway

The synthesis logically begins with the corresponding nitrile, 2,2,3,3,3-pentafluoropropanenitrile. This electron-poor nitrile is an excellent substrate for the Pinner reaction.[6]

Caption: Retrosynthetic analysis for this compound synthesis.

Proposed Synthetic Protocol: The Pinner Reaction

The Pinner reaction involves two key steps:

-

Formation of the Imino Ester Hydrochloride: Anhydrous hydrogen chloride gas is bubbled through a solution of the nitrile in an alcohol (e.g., ethanol). The acid protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol to form the stable Pinner salt.[7][9]

-

Ammonolysis: The isolated Pinner salt is then treated with ammonia (either as a gas or as a solution in an alcohol) to displace the alkoxy group and form the final amidine hydrochloride salt. Subsequent neutralization with a base yields the free amidine.[8][9]

Caption: Workflow for the Pinner synthesis of this compound.

Step-by-Step Experimental Methodology

Causality: This protocol is designed for complete exclusion of water, which would hydrolyze the intermediate Pinner salt to an ester.[7] Low temperatures are crucial during HCl addition to prevent side reactions and decomposition of the thermodynamically unstable intermediate.[8]

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (CaCl₂). Maintain the system under an inert atmosphere (N₂ or Ar).

-

Reaction Mixture: Charge the flask with 2,2,3,3,3-pentafluoropropanenitrile (1.0 eq) and anhydrous ethanol (3.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Pinner Salt Formation: Bubble anhydrous hydrogen chloride gas slowly through the stirred solution. Monitor the internal temperature, ensuring it does not rise above 5 °C. Continue the addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.

-

Reaction Completion: Seal the flask and allow it to stir at 0-5 °C for 12-18 hours. The reaction is complete when a thick white precipitate of the Pinner salt has formed.

-

Isolation of Intermediate: Collect the Pinner salt by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and immediately proceed to the next step.

-

Ammonolysis: Suspend the freshly filtered Pinner salt in anhydrous ethanol at 0 °C. Bubble anhydrous ammonia gas through the suspension with vigorous stirring until the solid dissolves and the solution becomes basic.

-

Product Formation: Seal the flask and stir at room temperature for 6 hours.

-

Workup: Remove the resulting ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride.

-

Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol/ammonia).

Structural Elucidation and Characterization

Confirming the structure of the synthesized compound requires a combination of spectroscopic techniques. The presence of fluorine makes ¹⁹F NMR a particularly powerful diagnostic tool.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is a self-validating system where chemical shifts, integration, and coupling patterns must all be consistent with the proposed structure.

| Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound | | :--- | :--- | :--- | :--- | | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | ¹H NMR | 8.5 - 9.5 | Broad singlet (2H) | -NH₂ | | | 7.5 - 8.5 | Broad singlet (1H) | =NH | | ¹³C NMR | ~160 | Triplet (t) | C=N (Amidine) | | | ~118 | Triplet of Quartets (tq) | -CF₂- | | | ~110 | Quartet of Triplets (qt) | -CF₃ | | ¹⁹F NMR | -80 to -85 | Triplet (t, 3F) | -CF₃ | | | -120 to -125 | Quartet (q, 2F) | -CF₂- |

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.[11][12] The spectrum of this compound is expected to be dominated by N-H and C-F bond vibrations.

| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | | 3300 - 3500 | Medium-Strong, Broad | N-H stretching (amine and imine) | | 1640 - 1680 | Strong | C=N stretching (imine) | | 1580 - 1640 | Medium | N-H bending (scissoring) | | 1100 - 1350 | Very Strong | C-F stretching |

Mass Spectrometry (MS)

Expertise: High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition.[13] The fragmentation pattern in MS/MS experiments can further validate the structure.

-

Expected Exact Mass [M+H]⁺: 163.0294 (for C₃H₄F₅N₂⁺)

-

Key Fragmentation Pathways: Loss of NH₃, cleavage of the C-C bond to yield [C₂F₅]⁺ and [CH₃N₂]⁺ fragments.

Potential Applications in Drug Development

The unique structural and electronic properties of this compound make it a compelling scaffold for addressing common challenges in drug design.

Bioisosteric Replacement

The amidine group is a well-established bioisostere for carboxylic acids and ureas, capable of forming similar charge-charge and hydrogen bond interactions. The this compound moiety can be used to replace a carboxylate group in a known ligand to improve metabolic stability and cell permeability while maintaining key binding interactions.

Modulation of Pharmacokinetics (ADME)

As discussed, the perfluorinated tail is a powerful tool for blocking metabolic attack.[2][14] Incorporating this group can prevent P450-mediated hydroxylation at or near the amidine functionality, a common metabolic pathway for many drug molecules. The increased lipophilicity can also be tuned to optimize absorption and distribution.

Targeting Proteases and Transferases

Many enzyme families, particularly proteases (e.g., thrombin) and methyltransferases, have critical aspartate or glutamate residues in their active sites. The strongly basic amidine can form a potent salt bridge with these residues, making this compound an attractive starting point for designing targeted inhibitors.

Conclusion

2,2,3,3,3-Pentafluoropropanimidamide is a valuable yet underutilized building block for medicinal chemistry and drug discovery. Its structure combines the potent, target-engaging amidine functionality with the metabolism-resistant, property-modulating pentafluoropropyl group. The synthetic route via the Pinner reaction is well-established and robust, and the compound's structure can be unequivocally confirmed using standard spectroscopic techniques. For researchers seeking to enhance the drug-like properties of lead compounds, this compound offers a strategic tool to improve metabolic stability, modulate pKa and lipophilicity, and establish strong interactions with biological targets.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79002, 2,2,3,3,3-Pentafluoropropylamine. Available: [Link]

-

Wikipedia contributors. (2023). Pinner reaction. In Wikipedia, The Free Encyclopedia. Available: [Link]

-

Grokipedia. (n.d.). Pinner reaction. Available: [Link]

-

Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. Electronic Theses and Dissertations. 1902. Available: [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Available: [Link]

-

Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available: [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5845–5893. Available: [Link]

-

ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. Request PDF. Available: [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Available: [Link]

-

NIST. (n.d.). Pentafluoroguanidine. In NIST Chemistry WebBook. Available: [Link]

-

Science.gov. (n.d.). infrared ir spectroscopies: Topics. Available: [Link]

-

Patexia. (2001). Efficient method for the conversion of nitriles to amidines. Patent Publication Number 20010008886. Available: [Link]

-

ChemRxiv. (n.d.). Detection, quantification, and isomer differentiation of per- and polyfluoroalkyl substances (PFAS) using MALDI-TOF with trapped ion mobility. Available: [Link]

-

MDPI. (n.d.). Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction. Available: [Link]

-

Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs. Available: [Link]

-

YouTube. (2014). Infrared Spectrometry - Sample Preparation and Instrumentation. Available: [Link]

-

Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available: [Link]

- Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.

-

Khan Academy. (n.d.). Introduction to infrared spectroscopy. Available: [Link]

-

YouTube. (2015). NMR Spectroscopy of N, P and F - atoms (CHE). Available: [Link]

-

American Chemical Society. (2025). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. ACS Fall 2025. Available: [Link]

-

De la Cruz, D. N., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 27(2), 293-302. Available: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Available: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69690, Pentafluoropyridine. Available: [Link]

-

Diao, T., et al. (2009). Zirconium-Mediated Conversion of Amides to Nitriles: A Surprising Additive Effect. Angewandte Chemie International Edition, 48(4), 784-786. Available: [Link]

-

Akncı, D., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology, 39(2), 346-364. Available: [Link]

-

YouTube. (2022). MALDI-TOF Mass Spectrometry Explained. Available: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67919, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide. Available: [Link]

-

University of Florida. (n.d.). Mass Spectrometry and Proteomics. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Available: [Link]

-

ResearchGate. (2017). (PDF) Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available: [Link]

-

MDPI. (n.d.). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Available: [Link]

-

Wikipedia contributors. (n.d.). Phosphorus pentafluoride. In Wikipedia, The Free Encyclopedia. Available: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6992999, Pentafluorophenylalanine, D-. Available: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 4. researchgate.net [researchgate.net]

- 5. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Pinner Reaction | NROChemistry [nrochemistry.com]

- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentafluoropropylamidine: A Technical Guide to Physicochemical Properties and Reactivity

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, altered basicity, and modified lipophilicity, offer a powerful tool for molecular design.[1][2] Within the vast landscape of fluorinated compounds, those possessing the amidine functional group are of particular interest due to their versatile reactivity and potential as building blocks for novel heterocyclic structures.[3][4] This guide provides a comprehensive technical overview of the chemical properties and reactivity of pentafluoropropylamidine (PFPA), a fluorinated amidine with significant potential in synthetic and pharmaceutical applications. While specific experimental data for PFPA is limited, this document synthesizes established principles of fluorine chemistry and amidine reactivity to present a scientifically grounded perspective on its behavior.

Core Chemical and Physical Properties

This compound, with the chemical formula C₃H₃F₅N₂ and a molecular weight of 162.06 g/mol , is a structurally unique molecule featuring a highly electronegative pentafluoropropyl group attached to the amidine carbon.[5] This substitution pattern is the primary determinant of its distinct chemical character.

Molecular Structure and Electronic Effects

The structure of this compound, 2,2,3,3,3-pentafluoropropanimidamide, is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, with a pentafluoroethyl group also attached to the central carbon. The presence of five fluorine atoms on the propyl chain creates a powerful electron-withdrawing effect that significantly influences the electron density across the entire amidine moiety. This inductive effect is critical to understanding the molecule's reactivity and physicochemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 422-62-8 | [6] |

| Molecular Formula | C₃H₃F₅N₂ | [5] |

| Molecular Weight | 162.06 g/mol | [5] |

| Predicted pKa | 7-9 | Predicted based on fluoroalkylation effects |

| Predicted Solubility | Soluble in polar organic solvents; sparingly soluble in water. | Predicted |

Basicity and pKa

Amidines are generally considered to be strong organic bases due to the resonance stabilization of their protonated form, the amidinium ion.[7] However, the introduction of a strongly electron-withdrawing group like the pentafluoropropyl chain is expected to markedly decrease the basicity of this compound compared to its non-fluorinated analogs.[8][9] The lone pairs on the nitrogen atoms are less available for protonation due to the strong inductive pull of the C₂F₅ group. Consequently, the pKa of the conjugate acid of this compound is predicted to be significantly lower than that of typical alkyl amidines (which are often in the 12-13 range). A predicted pKa in the range of 7-9 would render it a significantly weaker base.

Solubility and Stability

The solubility of this compound is dictated by the interplay between the polar amidine head and the fluorinated alkyl tail. While the amidine portion can engage in hydrogen bonding, the pentafluoropropyl group is both hydrophobic and lipophobic. This suggests that this compound will likely exhibit good solubility in polar aprotic solvents such as THF, acetonitrile, and acetone, but limited solubility in water and non-polar hydrocarbon solvents.

Fluorinated compounds are known for their thermal stability, and the C-F bond is the strongest single bond in organic chemistry. Therefore, this compound is expected to be a thermally stable compound. Its hydrolytic stability is a more nuanced consideration. The amidine functional group is susceptible to hydrolysis, which can be catalyzed by acid or base.[10][11][12] The electron-deficient nature of the amidine carbon in this compound, caused by the perfluoroalkyl group, likely increases its susceptibility to nucleophilic attack by water. However, the steric bulk of the pentafluoropropyl group may offer some kinetic shielding, moderating the rate of hydrolysis under neutral conditions.

Reactivity Profile

The reactivity of this compound is dominated by the electronic influence of the pentafluoropropyl group, which modulates the nucleophilic and electrophilic characteristics of the amidine functional group.

Nucleophilic and Electrophilic Nature

Due to the diminished basicity, the nitrogen atoms of this compound are expected to be less nucleophilic than those of standard amidines. Conversely, the amidine carbon is rendered more electrophilic due to the strong inductive effect of the C₂F₅ substituent. This heightened electrophilicity is the key to understanding its reactions with nucleophiles.

Figure 1: Logical diagram illustrating the influence of the pentafluoropropyl group on the electronic properties of this compound.

Reactions at the Nitrogen Atoms

Despite their reduced nucleophilicity, the nitrogen atoms of this compound can still react with strong electrophiles.

-

Protonation: As discussed, protonation will occur to form the corresponding amidinium salt, although a stronger acid will be required compared to non-fluorinated amidines.

-

Alkylation and Acylation: Reactions with alkyl halides or acylating agents are expected to proceed at the nitrogen atoms. Due to the tautomeric nature of the amidine, a mixture of N-substituted products is possible. The reaction conditions will likely require elevated temperatures or the use of highly reactive electrophiles.

Reactions at the Amidine Carbon: Nucleophilic Attack

The electron-deficient amidine carbon is the primary site for nucleophilic attack. This reactivity is crucial for the application of this compound in synthesis.

-

Hydrolysis: Under acidic or basic conditions, this compound is expected to hydrolyze to pentafluoropropionamide and ammonia.[13] The mechanism likely involves the initial attack of water or hydroxide ion at the amidine carbon, followed by the elimination of ammonia.

-

Reaction with other Nucleophiles: Stronger nucleophiles, such as organometallic reagents or enolates, are expected to add to the C=N double bond, leading to the formation of tetrahedral intermediates. Subsequent transformations of these intermediates can lead to a variety of products.

Role in Heterocyclic Synthesis

A significant application of fluorinated amidines is in the synthesis of fluorine-containing heterocyclic compounds, which are of great interest in medicinal chemistry.[1][3][14] this compound can serve as a valuable precursor for the synthesis of pyrimidines, imidazoles, and other nitrogen-containing heterocycles. For example, condensation reactions with 1,3-dicarbonyl compounds or their equivalents would be a plausible route to substituted pyrimidines bearing a pentafluoropropyl group.

Figure 2: A conceptual workflow for the synthesis of a fluorinated pyrimidine using this compound.

Experimental Protocols

The following are hypothetical but representative protocols for the handling and reaction of this compound, based on its predicted properties and general laboratory practice for fluorinated compounds.

Protocol for N-Alkylation of this compound

-

Reagents and Equipment:

-

This compound

-

Alkyl halide (e.g., methyl iodide)

-

A non-nucleophilic base (e.g., potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser and nitrogen inlet

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (1.5 eq) to the suspension.

-

Slowly add the alkyl halide (1.1 eq) via syringe at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality:

-

Anhydrous conditions are crucial as this compound is susceptible to hydrolysis.

-

A non-nucleophilic base is used to deprotonate the amidine without competing in the alkylation reaction.

-

A polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Heating is likely necessary to overcome the reduced nucleophilicity of the amidine nitrogens.

-

Protocol for Assessing Hydrolytic Stability

-

Materials and Equipment:

-

This compound

-

Buffered aqueous solutions (pH 4, 7, and 9)

-

HPLC or GC-MS for analysis

-

Constant temperature bath

-

Vials with inert caps

-

-

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

In separate vials, add a small aliquot of the stock solution to each of the buffered aqueous solutions to achieve a final concentration suitable for analysis.

-

Place the vials in a constant temperature bath (e.g., 50 °C) to accelerate potential degradation.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quench any further reaction by dilution in the mobile phase or a suitable solvent.

-

Analyze the samples by a validated HPLC or GC-MS method to quantify the remaining concentration of this compound.

-

Plot the concentration versus time to determine the rate of hydrolysis at each pH.

-

-

Causality:

-

Using buffered solutions allows for the determination of pH-dependent hydrolysis rates.

-

Elevated temperature accelerates the rate of hydrolysis, allowing for a more rapid assessment of stability.

-

A validated analytical method is essential for accurate quantification of the parent compound and any degradation products.

-

Safety and Handling

This compound, as a fluorinated organic compound, requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on best practices for handling such materials.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste containing this compound should be collected in a designated, labeled container for hazardous waste disposal.

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a fascinating molecule at the interface of amidine and fluorine chemistry. Its chemical properties are profoundly influenced by the strong electron-withdrawing nature of the pentafluoropropyl group, leading to reduced basicity and enhanced electrophilicity at the amidine carbon. These characteristics make it a potentially valuable building block for the synthesis of complex fluorinated molecules, particularly heterocycles for pharmaceutical and agrochemical applications. While further experimental investigation is required to fully elucidate its properties and reactivity, the principles outlined in this guide provide a solid foundation for researchers and scientists working with this and similar fluorinated compounds.

References

-

Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Amidines. Part 33. Full ab initio 3-21G optimization of the molecular structures of fluoro derivatives of formamidine and their protonation products. Quantitative structure–basicity relations of amidines. [Link]

-

Amanote Research. (n.d.). (PDF) Amidines. I. Hydrolysis of N1-Acyl-And N1-Tosyl-N1. [Link]

-

J-Stage. (n.d.). Amidines. IV. : Hydrolysis of N 1 -Acyl Derivatives of N 1 , N 2 -Diarylamidine in Carboxylate Buffer Solution. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,2,3,3,3-Pentafluoro-N-[2-(2,2,3,3,3-pentafluoropropanoylamino)phenyl]propanamide. [Link]

-

Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

-

PubChem. Propanamide, 2,2,3,3,3-pentafluoro-. [Link]

-

ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

-

PubMed Central. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

ResearchGate. (n.d.). The Chemistry of the Amidines. [Link]

-

Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

-

PubMed Central. (n.d.). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrogen bonding basicity of amidines. [Link]

-

PubChem. 2,2,3,3,3-Pentafluoropropylamine. [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scbt.com [scbt.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. echemi.com [echemi.com]

- 8. Amidines. Part 33. Full ab initio 3-21G optimization of the molecular structures of fluoro derivatives of formamidine and their protonation products. Quantitative structure–basicity relations of amidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. (PDF) Amidines. I. Hydrolysis of N1-Acyl-And N1-Tosyl-N1, [research.amanote.com]

- 11. Amidines. I. Hydrolysis of N1-acyl-and N1-Tosyl-N1, N2-diarylamidines. | CiNii Research [cir.nii.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. broadpharm.com [broadpharm.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Novel Perfluoroalkyl Amidines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of perfluoroalkyl (Rf) groups into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Among the myriad of functional groups amenable to fluorination, the amidine moiety stands out for its unique basicity and ability to engage in crucial hydrogen bonding interactions with biological targets.[3] The fusion of these two entities, the perfluoroalkyl group and the amidine, gives rise to perfluoroalkyl amidines—a class of compounds with significant, yet underexplored, potential in drug discovery and materials science. This guide provides a comprehensive overview of the prevailing and emergent synthetic routes to novel perfluoroalkyl amidines, offering field-proven insights into experimental choices and mechanistic underpinnings.

The Strategic Advantage of Perfluoroalkyl Amidines in Drug Discovery

The introduction of a perfluoroalkyl chain can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] When appended to an amidine, a well-known pharmacophore and a versatile synthetic intermediate, the resulting structure presents a unique combination of properties.[3][4] The strong electron-withdrawing nature of the Rf group significantly lowers the pKa of the amidine, transforming it into a more acidic, yet still capable, hydrogen bond donor. This modulation of basicity can be critical for optimizing interactions with protein active sites and improving oral bioavailability. Furthermore, the metabolic stability conferred by the C-F bond can address lability issues often associated with amidine-containing drug candidates.

Perfluoroalkyl amidines have shown promise as inhibitors of various enzymes, particularly proteases, where the amidine moiety can mimic a protonated arginine or lysine side chain.[5] Their unique electronic and steric properties make them valuable tools for probing enzyme-ligand interactions and for the rational design of potent and selective inhibitors.

Key Synthetic Strategies for Perfluoroalkyl Amidines

The synthesis of perfluoroalkyl amidines presents unique challenges stemming from the high electrophilicity of perfluoroalkyl nitriles and the potential for side reactions. Several synthetic strategies have been developed to address these challenges, ranging from classical methods to modern, metal-free approaches.

The Pinner Reaction: A Classic Approach Revisited for Perfluoroalkylated Systems

The Pinner reaction, first described in 1877, is a venerable method for the synthesis of amidines from nitriles and alcohols, proceeding through an intermediate Pinner salt (an imino ester salt).[6][7] While traditionally employed for a wide range of nitriles, its application to highly electron-deficient perfluoroalkyl nitriles requires careful consideration of reaction conditions.[6]

Mechanism and Experimental Causality:

The reaction is initiated by the acid-catalyzed addition of an alcohol to the nitrile to form an imino ester hydrochloride (Pinner salt). This is followed by reaction with an amine to furnish the amidine.[6][8][9]

-

Acid Catalyst: Anhydrous hydrogen chloride is the classical acid catalyst. Its role is to protonate the nitrile nitrogen, thereby activating the nitrile carbon towards nucleophilic attack by the alcohol.[6][8] For perfluoroalkyl nitriles, their inherent high electrophilicity may reduce the need for strong protonation, and Lewis acids can also be employed.[10]

-

Anhydrous Conditions: Strict exclusion of water is critical to prevent the hydrolysis of the intermediate Pinner salt to the corresponding ester, a common side reaction.[8][9]

-

Temperature Control: The formation of the Pinner salt is often carried out at low temperatures (0 °C) to minimize the formation of byproducts.[8]

Experimental Protocol: Synthesis of a Perfluoroalkyl Amidine via the Pinner Reaction

Step 1: Formation of the Pinner Salt

-

A solution of the perfluoroalkyl nitrile (1.0 equiv) in an anhydrous alcohol (e.g., ethanol, 1.1 equiv) is cooled to 0 °C in a flask equipped with a drying tube.

-

Anhydrous hydrogen chloride gas is bubbled through the solution for 1-2 hours, while maintaining the temperature at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

The solvent and excess HCl are removed under reduced pressure to yield the crude Pinner salt, which is often used in the next step without further purification.

Step 2: Amidine Formation

-

The crude Pinner salt is dissolved in an anhydrous solvent such as ethanol.

-

A solution of the desired amine (2.0 equiv) in the same solvent is added dropwise to the Pinner salt solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 4-12 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO3).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amidine.

-

Purification by column chromatography on silica gel affords the pure perfluoroalkyl amidine.

Logical and Mechanistic Workflow for the Pinner Reaction

Caption: Workflow of the Pinner reaction for perfluoroalkyl amidine synthesis.

Metal-Free Three-Component Synthesis

A more recent and highly efficient approach involves a metal-free, three-component reaction of a perfluoroalkyl iodide, an isocyanide, and an amine.[11] This method offers a convergent and atom-economical route to a variety of perfluoroalkyl amidines.

Mechanism and Experimental Causality:

The proposed mechanism proceeds via a radical-mediated isocyanide insertion.

-

Initiation: The reaction is believed to be initiated by the homolytic cleavage of the C-I bond of the perfluoroalkyl iodide, either thermally or photochemically, to generate a perfluoroalkyl radical.

-

Isocyanide Insertion: The perfluoroalkyl radical adds to the isocyanide carbon to form a highly reactive imidoyl radical intermediate.

-

Amine Trapping: This imidoyl radical is then trapped by the amine, followed by a hydrogen atom transfer to yield the final amidine product and regenerate a radical species to propagate the chain.

-

Metal-Free Advantage: The absence of a metal catalyst simplifies the purification process and avoids potential metal contamination in the final product, which is a significant advantage in the context of drug development.

Experimental Protocol: Metal-Free Three-Component Synthesis of a Perfluoroalkyl Amidine [11]

-

To a sealed tube are added the perfluoroalkyl iodide (1.0 equiv), the isocyanide (1.2 equiv), the amine (1.5 equiv), and a suitable solvent (e.g., DMSO).

-

The tube is sealed, and the mixture is heated to 80-100 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired perfluoroalkyl amidine.

Proposed Mechanistic Pathway

Caption: Proposed radical mechanism for the three-component synthesis.

Synthesis from Thioamides

Mechanism and Experimental Causality:

-

Activation of the Thioamide: The thioamide is usually activated by methylation with an electrophile like methyl iodide to form a thioimidate salt. This enhances the electrophilicity of the carbon atom.

-

Nucleophilic Substitution: The amine then acts as a nucleophile, attacking the activated carbon and displacing the methylthio group to form the amidine.

Experimental Protocol: Synthesis of a Perfluoroalkyl Amidine from a Thioamide

-

To a solution of the perfluoroalkyl thioamide (1.0 equiv) in an appropriate solvent (e.g., acetone or acetonitrile) is added methyl iodide (1.2 equiv).

-

The mixture is stirred at room temperature for 2-4 hours, during which the thioimidate salt may precipitate.

-

The amine (2.0 equiv) is then added, and the reaction is stirred for an additional 6-12 hours at room temperature or with gentle heating.

-

The solvent is removed under reduced pressure, and the residue is worked up as described in the previous methods.

-

Purification by column chromatography provides the pure perfluoroalkyl amidine.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular perfluoroalkyl amidine will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

| Synthetic Route | Starting Materials | Key Features & Advantages | Limitations & Disadvantages | Typical Yields |

| Pinner Reaction | Perfluoroalkyl nitrile, alcohol, amine | Well-established, versatile for various amines. | Requires anhydrous conditions, can have side reactions (ester formation). | 40-80% |

| Three-Component Synthesis | Perfluoroalkyl iodide, isocyanide, amine | Metal-free, convergent, atom-economical.[11] | Requires access to potentially toxic isocyanides. | 60-95%[11] |

| From Thioamides | Perfluoroalkyl thioamide, amine | Useful when nitriles are unavailable. | Two-step process, may require use of odorous thiols. | 50-85% |

Future Outlook and Emerging Trends

The field of organofluorine chemistry is continuously evolving, with new synthetic methodologies being developed at a rapid pace.[11][12][13] For the synthesis of perfluoroalkyl amidines, several exciting trends are emerging:

-

Catalytic Direct C-H Amination: The direct conversion of a C-H bond adjacent to a perfluoroalkyl group into a C-N bond to form an amidine precursor is a highly sought-after transformation. This would represent a significant step towards more efficient and sustainable syntheses.

-

Flow Chemistry: The use of continuous flow reactors could offer improved safety and scalability for reactions involving hazardous reagents or intermediates, such as those in the Pinner reaction.

-

Photoredox Catalysis: Light-mediated reactions offer a mild and powerful way to generate perfluoroalkyl radicals, which could be harnessed for novel amidine syntheses.

As our understanding of the unique reactivity of perfluoroalkyl compounds deepens, we can expect the development of even more elegant and efficient routes to this valuable class of molecules, further empowering their application in drug discovery and beyond.

References

- A metal-free three components procedure for the synthesis of perfluoroalkyl substituted amidines. (2017). Tetrahedron Letters, 58(35), 3467-3470.

- Synthesis of perfluoroalkyl amidines. Reproduced from ref.... | Download Scientific Diagram - ResearchGate. (n.d.).

- Pinner Reaction | NROChemistry. (n.d.).

- Pinner reaction - Wikipedia. (n.d.).

- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. (n.d.).

- Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - Beilstein Journals. (n.d.).

- Pinner Reaction - J&K Scientific. (n.d.).

- Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC - NIH. (n.d.).

- A Selective Single Step Amidation of Polyfluoroarenes - PMC - NIH. (n.d.).

- Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC - NIH. (n.d.).

- Pinner reaction - Grokipedia. (n.d.).

- Synthesis of perfluoroalkyl amidines. Reproduced from ref.... | Download Scientific Diagram - ResearchGate. (n.d.).

- A metal-free three components procedure for the synthesis of perfluoroalkyl substituted amidines. (2017). Tetrahedron Letters, 58(35), 3467-3470.

- Recent developments in the synthesis of amidines - OUCI. (n.d.).

- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis † - Semantic Scholar. (n.d.).

- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1572-1579.

- Orally Active Factor Xa Inhibitor: Synthesis and Biological Activity of Masked Amidines as Prodrugs of Novel 1,4-diazepane Derivatives - PubMed. (n.d.).

- New syntheses and chemistry of perfluoroalkyl isocyanates and nitrile oxides - Sci-Hub. (n.d.).

- Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applic

- Metal-Free Synthesis of (Per)Fluoroalkyl-Functionalized Nitro-Indoles - ChemistryViews. (n.d.).

- Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides - MDPI. (n.d.).

- Introduction of Fluorine and Fluorine-Containing Functional Groups - DASH (Harvard). (n.d.).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC - PubMed Central. (n.d.).

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (n.d.).

- Substrate scope of amidines[a–c] | Download Scientific Diagram - ResearchGate. (n.d.).

- Applications of Fluorine in Medicinal Chemistry - PubMed. (n.d.).

- Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.).

- Effect of synthetic protease inhibitors of the amidine type on cell injury by Rickettsia rickettsii. (n.d.).

- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. (n.d.).

- Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2+2] cycloaddition: A synthetic and computational study - ResearchGate. (n.d.).

- Cycloaddition reactions for antiviral compounds - PMC - PubMed Central. (n.d.).

- Substrate and perfluoroalkyl halide scope for... | Download Scientific Diagram - ResearchGate. (n.d.).

- A Metal-free Multicomponent Strategy for Amidine Synthesis - ChemRxiv. (n.d.).

- Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential - RSC Medicinal Chemistry (RSC Publishing). (n.d.).

- Substrate scope of efficient sulfonyl amidine synthesis from different thioamides.[a] - ResearchGate. (n.d.).

- In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - NIH. (n.d.).

- In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases - MDPI. (n.d.).

- Substrate Scope for the Synthesis of 4. Reaction conditions: i) 1... - ResearchGate. (n.d.).

- The Chemistry of the Amidines. - ResearchGate. (n.d.).

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effect of synthetic protease inhibitors of the amidine type on cell injury by Rickettsia rickettsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. d-nb.info [d-nb.info]

- 11. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. dash.harvard.edu [dash.harvard.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Highly Fluorinated Amidines

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and pharmacokinetic profiles of a parent molecule.[1][3] Among the various functional groups that can be advantageously fluorinated, the amidine moiety presents a particularly compelling case. Amidines, characterized by a nitrogen-carbon-nitrogen (N-C-N) backbone, are versatile functional groups known for their basicity and ability to participate in hydrogen bonding. They are key structural motifs in many biologically active compounds and are used as catalysts and synthetic intermediates.

This technical guide provides a comprehensive overview of the core physical and chemical properties of highly fluorinated amidines. We will delve into how the introduction of fluorine, particularly in the form of perfluoroalkyl groups (e.g., -CF3, -C2F5), modulates the basicity, stability, reactivity, and spectroscopic characteristics of this important class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated amidines in their work.

Part 1: Physicochemical Properties of Highly Fluorinated Amidines

The introduction of highly electronegative fluorine atoms into the amidine scaffold induces significant changes in its fundamental physicochemical properties. These alterations are primarily driven by the powerful electron-withdrawing inductive effect of fluorine, which propagates through the molecular framework.

Basicity and pKa Values

The most dramatic effect of fluorination on amidines is a substantial reduction in their basicity. Unsubstituted amidines are strong organic bases, with pKa values of their conjugate acids typically ranging from 12 to 13. This high basicity is due to the resonance stabilization of the resulting amidinium cation, where the positive charge is delocalized over both nitrogen atoms.

Table 1: Estimated Impact of Fluorination on Amidine Basicity

| Amidine Type | Typical pKa (Conjugate Acid) | Expected pKa Range with High Fluorination | Key Influencing Factor |

| Unsubstituted Aliphatic Amidine | ~12-13 | 4-7 | Strong negative inductive effect (-I) of fluorine atoms destabilizes the amidinium cation. |

| N-Aryl Amidine | ~5-7 | < 2 | Combined inductive effects of the aryl ring and fluorine substituents significantly reduce electron density on the nitrogen atoms. |

This tunable basicity is of paramount importance in drug design, where a specific pKa is often required to optimize solubility, membrane permeability, and target engagement while avoiding liabilities such as hERG channel inhibition.[6] Theoretical and computational methods, such as Density Functional Theory (DFT) combined with an implicit solvation model, can be employed to predict the pKa values of novel fluorinated amidines with reasonable accuracy, guiding synthetic efforts.[7]

Stability: Thermal and Chemical

The inherent strength of the C-F bond often imparts increased thermal and chemical stability to fluorinated organic compounds.[8] Highly fluorinated amidines are expected to exhibit enhanced resistance to metabolic degradation, particularly oxidative processes, which is a significant advantage in the development of new therapeutics.[2][4]

However, a critical distinction must be made based on the location of the fluorine atoms. While fluorination on a carbon backbone generally increases stability, N-perfluoroalkylation can introduce a point of lability. N-perfluoroalkylated amines are known to be unstable, readily undergoing fluoride elimination to form highly electrophilic fluoroiminium species.[9] This reactivity pathway may also be accessible to N-perfluoroalkyl amidines, influencing their stability and synthetic utility.

Figure 1: Proposed pathway for fluoride elimination from an N-perfluoroalkyl amidine.

This potential instability should be a key consideration during the design, synthesis, and handling of N-perfluoroalkyl amidines.

Part 2: Synthesis and Reactivity

The synthesis of highly fluorinated amidines often requires specialized methods to accommodate the electronic effects of the fluorine substituents.

Synthetic Methodologies

Several strategies have been developed for the synthesis of fluorinated amidines.

2.1.1 Metal-Free Three-Component Synthesis

A notable advancement is the development of a metal-free, three-component reaction for the synthesis of perfluoroalkyl-substituted amidines. This method utilizes a perfluoroalkyl iodide, a tert-butyl isocyanide, and an amine. The reaction proceeds through a somophilic isocyanide insertion mechanism and does not require transition-metal catalysts, ligands, or additives, offering a more environmentally friendly approach.

Figure 2: Workflow for the metal-free three-component synthesis of perfluoroalkyl amidines.

2.1.2 N-Trifluoromethylation of Nitriles

Another efficient route involves the N-trifluoromethylation of nitriles using reagents like PhICF3Cl, followed by a DMAP-catalyzed capture with a nucleophilic amine. This provides access to a wide range of N-CF3 amidines.[10]

Experimental Protocol: General Procedure for Metal-Free Three-Component Synthesis of Perfluoroalkyl Substituted Amidines

-

To a sealed reaction tube, add the amine (0.5 mmol), perfluoroalkyl iodide (0.6 mmol), and tert-butyl isocyanide (0.75 mmol).

-

Add anhydrous solvent (e.g., CH3CN, 2.0 mL).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired perfluoroalkyl substituted amidine.

-

Characterize the final product using 1H NMR, 13C NMR, 19F NMR, and High-Resolution Mass Spectrometry (HRMS).

Reactivity Profile

The electronic properties of highly fluorinated amidines dictate their reactivity. The reduced basicity of the nitrogen atoms makes them less nucleophilic than their non-fluorinated counterparts. However, the presence of the electron-withdrawing fluoroalkyl groups can activate other parts of the molecule.

For instance, (trifluoromethyl)alkenes have been shown to react with amidines in a chemoselective defluorinative amination reaction. This transition-metal-free method yields synthetically valuable 6-fluoro-1,4-dihydropyrimidines, demonstrating the ability of amidines to act as binucleophiles in cyclization reactions with fluorinated substrates.[11]

Part 3: Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of highly fluorinated amidines.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of these compounds.

-

1H and 13C NMR: These spectra provide information about the overall carbon-hydrogen framework of the molecule.

-

19F NMR: This is particularly informative due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which is highly sensitive to the local electronic environment.[12][13][14] 19F NMR can confirm the presence and integrity of the fluoroalkyl groups and can be used to probe subtle conformational changes and intermolecular interactions.[15]

Table 2: Typical Spectroscopic Data for Fluorinated Amidines

| Technique | Observable | Information Gained |

| 1H NMR | Chemical shifts, coupling constants (JH-F) | Provides information on the proton environment and through-bond coupling to fluorine atoms. |

| 13C NMR | Chemical shifts, coupling constants (JC-F) | Reveals the carbon skeleton and the electronic effect of fluorine substitution on carbon chemical shifts. |

| 19F NMR | Chemical shifts (δ), coupling constants (JF-F, JF-H) | Confirms the presence and structure of fluorinated groups. Highly sensitive to the local chemical and electronic environment.[12][15] |

| IR Spectroscopy | Vibrational frequencies | C=N stretching and N-H bending vibrations can be identified, though their positions may be shifted by fluorination. |

| Mass Spectrometry | Molecular ion peak (M+), fragmentation pattern | Determines the molecular weight and provides structural information through characteristic fragmentation. |

X-ray Crystallography

For crystalline amidine derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional atomic arrangement.[16][17] This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties and for structure-based drug design.

Conclusion

Highly fluorinated amidines represent a unique class of compounds with a rich and tunable set of physicochemical properties. The strong inductive effect of fluorine significantly lowers their basicity, a feature that is highly desirable in medicinal chemistry for optimizing drug-like properties.[1] While fluorination generally enhances thermal and metabolic stability, the potential for instability in N-perfluoroalkyl derivatives warrants careful consideration. Advances in synthetic methodologies, such as metal-free multicomponent reactions, are making these valuable building blocks more accessible. A thorough analytical characterization, heavily relying on 19F NMR and X-ray crystallography, is essential to fully understand the structure and behavior of these fascinating molecules. As our understanding of the nuanced effects of fluorination continues to grow, highly fluorinated amidines are poised to become increasingly important tools for researchers in drug discovery and materials science.

References

-

A metal-free three components procedure for the synthesis of perfluoroalkyl substituted amidines. (2017). Tetrahedron Letters. [Link]

-

Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). Organic Letters. [Link]

-

Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. (2024). Chemistry – An Asian Journal. [Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020). Helvetica Chimica Acta. [Link]

-

Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines. (2021). Organic & Biomolecular Chemistry. [Link]

-

Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (2022). RSC Advances. [Link]

-

Structural basis for the enhanced stability of highly fluorinated proteins. (2012). Proceedings of the National Academy of Sciences. [Link]

-

Tuning basicity. (2023). Cambridge MedChem Consulting. [Link]

-

α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. (2001). The Journal of Organic Chemistry. [Link]

-

Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (2022). RSC Publishing. [Link]

-

Synthesis of perfluoroalkyl amidines. (2017). ResearchGate. [Link]

-

Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. (2021). Organic & Biomolecular Chemistry. [Link]

-

Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. (2019). Conference Paper. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

The role of fluorine in medicinal chemistry. (2017). Journal of Fluorine Chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (2006). Journal of Medicinal Chemistry. [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. fig.if.usp.br [fig.if.usp.br]

- 8. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amidine synthesis by imidoylation [organic-chemistry.org]

- 11. Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biophysics.org [biophysics.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Pentafluoropropylamidine in Medicinal Chemistry: A Technical Guide to a Novel Bioisostere and Pharmacokinetic Modulator

This guide provides an in-depth technical exploration of pentafluoropropylamidine, a novel chemical entity poised to offer significant advantages in medicinal chemistry. We will delve into its structural and electronic properties, propose its potential applications as a versatile bioisostere and a modulator of crucial pharmacokinetic parameters, and provide detailed theoretical and experimental frameworks for its integration into drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge chemical tools to overcome common challenges in medicinal chemistry.

Introduction: The Strategic Imperative for Novel Functional Groups

The modern drug discovery landscape is characterized by an ever-present need for novel chemical matter that can address challenges in potency, selectivity, and pharmacokinetics.[1][2] The strategic incorporation of unique functional groups is a cornerstone of this endeavor. Fluorine, in particular, has emerged as a transformative element in medicinal chemistry, with a significant percentage of marketed drugs containing at least one fluorine atom.[3][4] The judicious placement of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[5][6]

Amidines, on the other hand, are recognized as important pharmacophores and versatile synthetic intermediates.[7] They have been successfully incorporated into a wide range of therapeutic agents, including antibiotics and enzyme inhibitors.[7][8] This guide introduces this compound, a moiety that synergistically combines the potent electronic effects of a pentafluoropropyl group with the established pharmacological relevance of the amidine functionality. While direct literature on this compound is nascent, this guide will build a robust scientific case for its potential by extrapolating from the well-documented properties of related fluorinated groups and amidines.

Physicochemical Properties of this compound: A Triad of Influence

The pentafluoropropyl group is a powerful modulator of a molecule's physicochemical properties. Its influence can be understood through three key parameters:

-

Electronic Effects: The five fluorine atoms create a strong electron-withdrawing effect, significantly lowering the pKa of the adjacent amidine group. This modulation of basicity can be critical for optimizing interactions with biological targets and improving membrane permeability.

-

Lipophilicity: Fluorination generally increases lipophilicity, a property that can enhance membrane permeability and improve oral bioavailability.[9][10][11] The pentafluoropropyl group is expected to have a more pronounced effect on lipophilicity compared to its trifluoromethyl counterpart.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage.[3] Incorporating a pentafluoropropyl group can block sites of metabolism, thereby increasing the half-life of a drug candidate.

The interplay of these properties makes this compound a highly attractive moiety for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[12][13]

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Influence of Pentafluoropropyl Group | Rationale |

| pKa of Amidine | Significant Decrease | Strong inductive electron-withdrawing effect of the C2F5 group. |

| Lipophilicity (LogP) | Significant Increase | High hydrophobicity of the pentafluorosulfanyl group.[14][15] |

| Metabolic Stability | Increased | Resistance of the C-F bond to enzymatic cleavage.[3] |

| Hydrogen Bond Donating Capacity | Unchanged | The amidine N-H protons remain available for donation. |

| Hydrogen Bond Accepting Capacity | Reduced | Decreased basicity of the imine nitrogen. |

Potential Applications in Medicinal Chemistry

The unique physicochemical profile of this compound suggests several high-impact applications in drug design.

Bioisosteric Replacement for Carboxylic Acids and Other Acidic Moieties

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug optimization.[16] The this compound group, with its tunable acidity and steric profile, can serve as a non-classical bioisostere for carboxylic acids, tetrazoles, and acylsulfonamides.[16]

Causality behind this application: Many biological targets recognize and bind acidic functional groups. However, carboxylic acids can lead to poor pharmacokinetic properties due to their high polarity and potential for rapid clearance. The this compound group offers a less acidic, more lipophilic alternative that can still engage in crucial hydrogen bonding interactions with the target protein.

Diagram: Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of a carboxylic acid with a this compound moiety to improve drug properties.

Modulation of pKa and Lipophilicity for Improved Pharmacokinetics

The ability to fine-tune pKa and lipophilicity is crucial for optimizing a drug's journey through the body.[9][17][18][19] The this compound group provides a powerful tool for this optimization.

Causality behind this application:

-

pKa Modulation: Lowering the basicity of an amine-containing drug can reduce off-target effects related to interactions with acidic phospholipids and can improve oral absorption by increasing the fraction of the neutral species in the gut.

-

Lipophilicity Enhancement: Increasing lipophilicity can improve a drug's ability to cross cell membranes, including the blood-brain barrier.[11] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The this compound group offers a significant but predictable increase in lipophilicity, allowing for controlled optimization.

Enzyme Inhibition

The strong electron-withdrawing nature of the pentafluoropropyl group can enhance the electrophilicity of the amidine carbon, making it a potential target for nucleophilic attack by active site residues of enzymes.[20][21][22]

Causality behind this application: This enhanced reactivity can be exploited in the design of both reversible and irreversible enzyme inhibitors.[23][24] For example, a this compound-containing molecule could act as a transition-state analog inhibitor for proteases or other hydrolases.

Diagram: Enzyme Inhibition Mechanism

Caption: Proposed mechanism of irreversible enzyme inhibition by a this compound-containing compound.

Experimental Protocols

The successful integration of the this compound moiety into drug candidates requires robust synthetic and analytical methodologies.

Synthesis of this compound Derivatives

While a specific protocol for this compound is not yet established in the literature, a reliable synthetic route can be extrapolated from known methods for amidine synthesis.[7][8][25][26][27] The Pinner reaction and related methods are a promising starting point.

Proposed Synthetic Workflow:

-

Starting Material: Pentafluoropropionitrile (C2F5CN).

-

Imidate Formation: React pentafluoropropionitrile with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas) to form the corresponding ethyl pentafluoropropionimidate hydrochloride.

-

Amidine Synthesis: React the imidate with a primary or secondary amine in a suitable solvent (e.g., ethanol or THF) to yield the desired N-substituted this compound.

Diagram: Proposed Synthetic Workflow

Caption: A proposed synthetic route to N-substituted pentafluoropropylamidines.

Characterization and Physicochemical Profiling

Accurate characterization of novel compounds is paramount. The following techniques are recommended:

-

Structural Verification: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS).

-

pKa Determination: Potentiometric titration or UV-metric methods.

-

Lipophilicity (LogD) Measurement: Shake-flask method using n-octanol and a series of pH-buffered aqueous solutions.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, functional group in medicinal chemistry. Its potent electronic and steric properties, derived from the pentafluoropropyl moiety, combined with the versatile chemistry of the amidine group, position it as a valuable tool for addressing common challenges in drug discovery. The proposed applications as a bioisostere, a modulator of pharmacokinetic properties, and a reactive moiety for enzyme inhibition are grounded in established principles of medicinal chemistry.

Future research should focus on the development of efficient and scalable synthetic routes to this compound-containing building blocks and the systematic evaluation of their physicochemical and pharmacological properties in diverse biological systems. The insights gained from such studies will undoubtedly pave the way for the successful application of this novel moiety in the next generation of therapeutic agents.

References

-